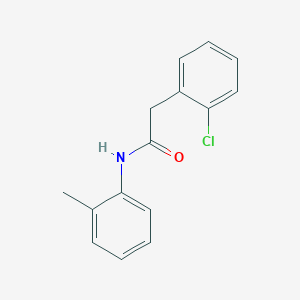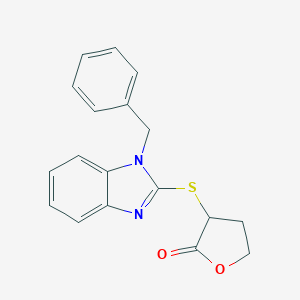
2-(2-chlorophenyl)-N-(2-methylphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-chlorophenyl)-N-(2-methylphenyl)acetamide, also known as diclofenac, is a non-steroidal anti-inflammatory drug (NSAID) that is widely used for the management of pain and inflammation. It is commonly prescribed for conditions such as rheumatoid arthritis, osteoarthritis, and ankylosing spondylitis. The drug works by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins, a group of chemicals that mediate pain and inflammation.
Mecanismo De Acción
Diclofenac works by inhibiting the activity of COX enzymes, which are responsible for the production of prostaglandins. Prostaglandins are involved in the mediation of pain and inflammation. By inhibiting COX enzymes, 2-(2-chlorophenyl)-N-(2-methylphenyl)acetamide reduces the production of prostaglandins, thereby reducing pain and inflammation.
Biochemical and Physiological Effects:
Diclofenac has been shown to have various biochemical and physiological effects. It has been found to inhibit the activity of COX enzymes, which leads to a reduction in the production of prostaglandins. In addition, 2-(2-chlorophenyl)-N-(2-methylphenyl)acetamide has also been shown to inhibit the activity of lipoxygenase, an enzyme involved in the production of leukotrienes, another group of chemicals involved in inflammation. Diclofenac has also been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), a protein that regulates the expression of genes involved in inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Diclofenac has several advantages and limitations for lab experiments. One advantage is its well-established mechanism of action, which makes it a useful tool for studying the role of COX enzymes and prostaglandins in pain and inflammation. Another advantage is its availability and affordability, which makes it a popular choice for researchers. However, one limitation is its potential for toxicity, particularly at high doses. Another limitation is its potential for off-target effects, which can complicate experimental results.
Direcciones Futuras
There are several future directions for research on 2-(2-chlorophenyl)-N-(2-methylphenyl)acetamide. One direction is the investigation of its potential in treating other conditions such as Alzheimer's disease, cancer, and cardiovascular disease. Another direction is the development of new formulations of 2-(2-chlorophenyl)-N-(2-methylphenyl)acetamide that can improve its efficacy and reduce its potential for toxicity. Additionally, further research is needed to understand the molecular mechanisms underlying 2-(2-chlorophenyl)-N-(2-methylphenyl)acetamide's effects on COX enzymes, prostaglandins, and other targets.
Métodos De Síntesis
Diclofenac can be synthesized through various methods, including the reaction of 2-chlorobenzoic acid with 2-methylphenylamine in the presence of acetic anhydride. Another method involves the reaction of 2-chlorobenzoyl chloride with 2-methylphenylamine in the presence of triethylamine and acetonitrile. Both methods yield 2-(2-chlorophenyl)-N-(2-methylphenyl)acetamide as a white crystalline powder.
Aplicaciones Científicas De Investigación
Diclofenac has been extensively studied for its therapeutic effects in various animal models and clinical trials. It has been found to be effective in reducing pain and inflammation in conditions such as rheumatoid arthritis, osteoarthritis, and postoperative pain. In addition, 2-(2-chlorophenyl)-N-(2-methylphenyl)acetamide has also been investigated for its potential in treating other conditions such as Alzheimer's disease, cancer, and cardiovascular disease.
Propiedades
Nombre del producto |
2-(2-chlorophenyl)-N-(2-methylphenyl)acetamide |
|---|---|
Fórmula molecular |
C15H14ClNO |
Peso molecular |
259.73 g/mol |
Nombre IUPAC |
2-(2-chlorophenyl)-N-(2-methylphenyl)acetamide |
InChI |
InChI=1S/C15H14ClNO/c1-11-6-2-5-9-14(11)17-15(18)10-12-7-3-4-8-13(12)16/h2-9H,10H2,1H3,(H,17,18) |
Clave InChI |
MDOGVDHXKNHIFZ-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1NC(=O)CC2=CC=CC=C2Cl |
SMILES canónico |
CC1=CC=CC=C1NC(=O)CC2=CC=CC=C2Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-(4-fluorophenyl)-2-{[1-(phenylsulfonyl)-1H-benzimidazol-2-yl]sulfanyl}ethanone](/img/structure/B270127.png)
![N-(2-methylphenyl)-2-{[1-(phenylsulfonyl)-1H-benzimidazol-2-yl]sulfanyl}acetamide](/img/structure/B270128.png)


![2-{[5-(3-Methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(2-thienyl)ethanone](/img/structure/B270134.png)
![1-{[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetone](/img/structure/B270136.png)
![1-(4-Phenoxyphenyl)-2-{[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethanone](/img/structure/B270137.png)
![2-{[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-tert-butylacetamide](/img/structure/B270140.png)
![1-(4-Tert-butylphenyl)-2-{[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethanone](/img/structure/B270144.png)
![1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethanone](/img/structure/B270145.png)

![1-({[5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)piperidine](/img/structure/B270150.png)